Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine-4-carboxylate core modified with a 4-fluorophenyl group and a 6-hydroxythiazolo[3,2-b][1,2,4]triazole moiety. Key structural attributes include:
- Piperidine-4-carboxylate ester: Enhances solubility and facilitates interactions with hydrophobic enzyme pockets.
- 4-Fluorophenyl substituent: Improves metabolic stability and modulates lipophilicity due to fluorine’s electronegativity and small atomic radius.
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-26-17(25)12-6-8-22(9-7-12)14(11-2-4-13(19)5-3-11)15-16(24)23-18(27-15)20-10-21-23/h2-5,10,12,14,24H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMQHZPEQMYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structure, and various biological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F N₅ O₃ S
- Molecular Weight : 373.43 g/mol
The compound features a piperidine ring substituted with a fluorophenyl group and a thiazolo-triazole moiety, contributing to its pharmacological properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazole and triazole derivatives. The incorporation of the piperidine moiety is believed to enhance the antibacterial properties. For instance:
| Compound Type | Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Antibacterial against Staphylococcus aureus | |
| Triazole Derivatives | Antifungal activity against Candida species |
In vitro studies indicate that compounds similar to this compound exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.78 to 1.56 µg/ml against various bacterial strains.
Anticancer Activity
Research has also explored the anticancer properties of related compounds. The thiazole and triazole frameworks are known for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures could induce apoptosis in cancer cells through the modulation of apoptotic pathways.
| Study Focus | Result | Reference |
|---|---|---|
| Apoptosis Induction | Significant increase in apoptotic cells in treated groups | |
| Cell Line Tested | MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing triazole rings often act as enzyme inhibitors.
- Cell Membrane Disruption : The hydrophobic nature of the piperidine moiety may facilitate membrane penetration.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorophenyl substituent exhibited enhanced activity compared to their non-fluorinated counterparts.
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, derivatives were tested against various cancer cell lines. The results showed that modifications at the piperidine position significantly influenced cytotoxicity levels.
Comparison with Similar Compounds
Piperidine-Pteridine Derivatives ()
Compound A: Methyl-1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-ethoxy-2-oxoethyl)amino)benzoyl)piperidine-4-carboxylate Compound B: Methyl 1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-hydroxyethyl)amino)benzoyl)piperidine-4-carboxylate
Key Findings :
Thiazolo-Triazole Derivatives ()
Compound C: 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine Compound D: 5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Key Findings :
- The target compound’s 4-fluorophenyl group may reduce off-target interactions compared to 4-chlorophenyl in Compound C/D, as fluorine is less prone to forming toxic metabolites.
- The hydroxyl group on the thiazolo-triazole could enhance solubility relative to the methoxy groups in Compound C/D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
